![molecular formula C23H30N4O5S B129362 N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide CAS No. 141849-44-7](/img/structure/B129362.png)
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide, commonly known as SNAP-tag, is a protein labeling tool used in scientific research. SNAP-tag is a genetically encoded protein that can be covalently labeled with various molecules, including fluorescent dyes, biotin, and gold nanoparticles. This unique feature of SNAP-tag has made it a valuable tool in various fields of research, including molecular biology, biochemistry, and cell biology.
作用機序
The mechanism of action of SNAP-tag involves the covalent binding of the benzylguanine derivative to the cysteine residue of the SNAP-tag protein. This reaction results in the specific labeling of the protein with the desired molecule. The labeling is irreversible, allowing for long-term imaging of the protein of interest.
生化学的および生理学的効果
SNAP-tag labeling does not affect the biochemical or physiological properties of the protein of interest. The labeling is specific and does not interfere with the normal function of the protein. The SNAP-tag protein is also highly stable and resistant to degradation, making it a reliable tool for long-term imaging studies.
実験室実験の利点と制限
The advantages of using SNAP-tag in lab experiments include its specificity, irreversibility, and stability. It allows for the specific labeling of proteins in live cells and tissues, enabling the study of protein dynamics and interactions in real-time. However, SNAP-tag labeling requires genetic modification of the protein of interest, which may not be feasible for all proteins. Moreover, the labeling efficiency may vary depending on the protein and the labeling molecule used.
将来の方向性
There are several future directions for the development and application of SNAP-tag. One direction is the development of new labeling molecules with improved properties, such as increased brightness and photostability. Another direction is the use of SNAP-tag in the development of new biosensors for detecting biomolecules in complex biological samples. Furthermore, the combination of SNAP-tag with other labeling techniques, such as FRET and super-resolution microscopy, can provide new insights into protein dynamics and interactions in live cells and tissues.
合成法
The synthesis of SNAP-tag involves the conjugation of a benzylguanine derivative with a cysteine residue in the protein of interest. The benzylguanine derivative contains an isothiocyanate group that reacts with the thiol group of the cysteine residue, forming a covalent bond. This reaction results in the specific labeling of the SNAP-tag protein with the desired molecule.
科学的研究の応用
SNAP-tag has been extensively used in scientific research for labeling and imaging of proteins in live cells and tissues. It has been used to study protein-protein interactions, protein trafficking, and protein turnover in various cell types. SNAP-tag has also been used in the development of biosensors for detecting biomolecules in vitro and in vivo.
特性
CAS番号 |
141849-44-7 |
|---|---|
製品名 |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
分子式 |
C23H30N4O5S |
分子量 |
474.6 g/mol |
IUPAC名 |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
InChI |
InChI=1S/C23H30N4O5S/c1-15(26(17(3)29)18(4)30)12-25(16(2)28)13-23(27(19(5)31)20(6)32)11-21-7-9-22(10-8-21)24-14-33/h7-10,15,23H,11-13H2,1-6H3 |
InChIキー |
XKWMWKSTOBNCPW-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
正規SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
同義語 |
1B4M-DTPA 2-(4-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid 2-(p-SCN-Bz)-6-methyl-DTPA Mx-DTPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



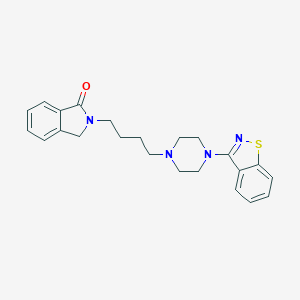





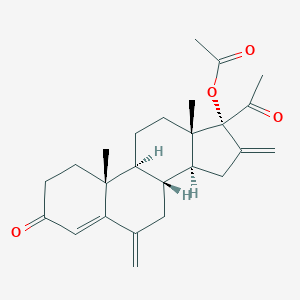
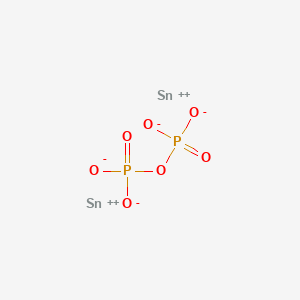

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
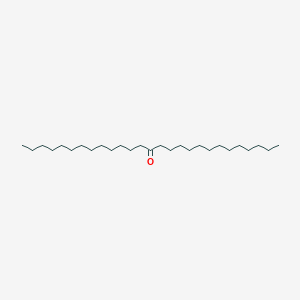
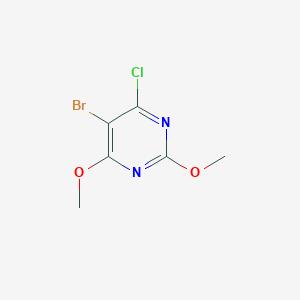
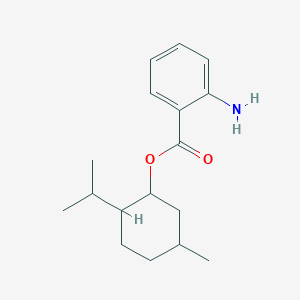
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)